molecular formula C11H13FO2 B7969011 5-Fluoro-2-isopropoxy-3-methylbenzaldehyde

5-Fluoro-2-isopropoxy-3-methylbenzaldehyde

Cat. No.: B7969011
M. Wt: 196.22 g/mol
InChI Key: XKIJAHOBTZNYOT-UHFFFAOYSA-N
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Description

5-Fluoro-2-isopropoxy-3-methylbenzaldehyde is a substituted benzaldehyde derivative featuring a fluorine atom at position 5, an isopropoxy group at position 2, and a methyl group at position 3. This compound’s structure combines steric bulk (isopropoxy and methyl) with electronic modulation (fluorine), making it a candidate for applications in medicinal chemistry and materials science.

Properties

IUPAC Name

5-fluoro-3-methyl-2-propan-2-yloxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO2/c1-7(2)14-11-8(3)4-10(12)5-9(11)6-13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIJAHOBTZNYOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OC(C)C)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-isopropoxy-3-methylbenzaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-2-isopropoxy-3-methylbenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate (PCC) to form the aldehyde group . Another approach is the use of Suzuki-Miyaura coupling reactions, which involve the coupling of a boronic acid derivative with a halogenated precursor under palladium catalysis .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale oxidation reactions using efficient and cost-effective oxidizing agents. The choice of solvent, temperature, and reaction time are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-isopropoxy-3-methylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-2-isopropoxy-3-methylbenzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in the development of pharmaceuticals, particularly in the synthesis of drug candidates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-isopropoxy-3-methylbenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets. The isopropoxy and methyl groups can influence the compound’s lipophilicity and overall pharmacokinetic properties .

Comparison with Similar Compounds

Comparison with 5-Fluoro-2-hydroxybenzaldehyde

Structural Differences :

  • Position 2 : Hydroxy (-OH) vs. isopropoxy (-OCH(CH₃)₂).
  • Position 3: No substituent vs. methyl (-CH₃).

Physicochemical Properties :

Property 5-Fluoro-2-isopropoxy-3-methylbenzaldehyde 5-Fluoro-2-hydroxybenzaldehyde
Molecular Formula C₁₁H₁₃FO₂ C₇H₅FO₂
Molecular Weight 196.22 g/mol 140.11 g/mol
Hydrogen Bond Donors 0 1
Topological Polar Surface Area (TPSA) ~26.3 Ų 37.3 Ų
LogP (estimated) Higher (lipophilic) Lower (hydrophilic)

Functional Implications :

  • The isopropoxy group in the target compound reduces hydrogen-bonding capacity compared to the hydroxy group in the analog, likely enhancing lipid membrane permeability but reducing aqueous solubility .

Comparison with 5-Bromo-4-fluoro-2-hydroxybenzaldehyde

Structural Differences :

  • Position 5 : Fluorine vs. bromine.
  • Position 4: Fluorine vs.
  • Position 2 : Hydroxy vs. isopropoxy.

Physicochemical Properties :

Property This compound 5-Bromo-4-fluoro-2-hydroxybenzaldehyde
Molecular Formula C₁₁H₁₃FO₂ C₇H₄BrFO₂
Molecular Weight 196.22 g/mol 235.01 g/mol
Halogen Effects Electron-withdrawing (F) Steric/electronic effects (Br)

Functional Implications :

  • The hydroxy group in the analog may facilitate hydrogen bonding in synthetic pathways (e.g., as a leaving group), whereas the isopropoxy group in the target compound confers stability under acidic/basic conditions .

Comparison with 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde

Structural Differences :

  • Position 2 : Methoxy (-OCH₃) vs. isopropoxy.
  • Position 5 : Fluoropyridinyl substituent vs. fluorine.

Physicochemical Properties :

Property This compound 5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde
Molecular Formula C₁₁H₁₃FO₂ C₁₃H₁₀FNO₂
Molecular Weight 196.22 g/mol 231.23 g/mol
Hydrogen Bond Acceptors 3 4 (includes pyridine N)
TPSA ~26.3 Ų ~44.1 Ų

Functional Implications :

  • The fluoropyridinyl group in the analog introduces a heteroaromatic ring, enhancing π-π stacking interactions and electronic delocalization. This contrasts with the target compound’s simpler fluorine substitution, which primarily exerts inductive effects .
  • The isopropoxy group’s bulk may hinder rotational freedom compared to methoxy, influencing conformational preferences in binding interactions.

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